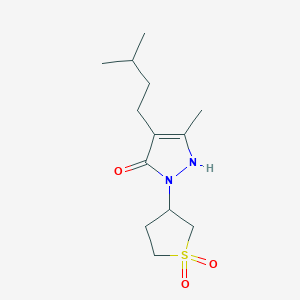
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophen ring, a pyrazol ring, and a methylbutyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the dioxidotetrahydrothiophen ring, followed by the formation of the pyrazol ring and the attachment of the methylbutyl side chain. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as catalytic reactions and high-pressure conditions.
Chemical Reactions Analysis
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups on the pyrazol and dioxidotetrahydrothiophen rings.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent, particularly in the context of its ability to modulate specific biological pathways. For example, it has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels, which are involved in various physiological processes .
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as GIRK channels. These channels play a key role in regulating cellular excitability and are implicated in various conditions, including pain perception, epilepsy, and anxiety . The compound’s ability to activate these channels is attributed to its unique structure, which allows it to bind selectively and modulate channel activity.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol stands out due to its high potency and selectivity as a GIRK channel activator. Similar compounds include other pyrazol derivatives and dioxidotetrahydrothiophen-containing molecules, but they often lack the same level of specificity and efficacy. This uniqueness makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H22N2O3S |
|---|---|
Molecular Weight |
286.39 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-methyl-4-(3-methylbutyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H22N2O3S/c1-9(2)4-5-12-10(3)14-15(13(12)16)11-6-7-19(17,18)8-11/h9,11,14H,4-8H2,1-3H3 |
InChI Key |
SKWQRQNZJBOKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















